molecular formula C9H18O B12999104 2-Butylcyclopentanol

2-Butylcyclopentanol

Cat. No.: B12999104
M. Wt: 142.24 g/mol
InChI Key: QVQRKAOFJQBMSF-UHFFFAOYSA-N
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Description

2-Butylcyclopentanol is an organic compound with the molecular formula C9H18O It is a type of alcohol where a butyl group is attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylcyclopentanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-butylcyclopentanone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Another method involves the Grignard reaction, where 2-butylcyclopentanone reacts with a Grignard reagent like butylmagnesium bromide. This reaction is usually performed in an anhydrous ether solvent and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize efficiency and yield while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butylcyclopentanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-butylcyclopentanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 2-butylcyclopentanone back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-butylcyclopentyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: 2-Butylcyclopentanone.

    Reduction: this compound.

    Substitution: 2-Butylcyclopentyl chloride.

Scientific Research Applications

2-Butylcyclopentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: Research on this compound includes its potential use in the development of bioactive compounds. Its derivatives may exhibit interesting biological activities.

    Medicine: The compound is studied for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 2-butylcyclopentanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-Butylcyclopentanol can be compared with other similar compounds such as:

    2-Methylcyclopentanol: Similar in structure but with a methyl group instead of a butyl group. It has different physical and chemical properties.

    2-Butylcyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring. This difference in ring size affects its reactivity and applications.

    Cyclopentanol: Lacks the butyl group, making it less hydrophobic and altering its reactivity.

The uniqueness of this compound lies in its specific combination of a butyl group and a cyclopentane ring, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-butylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-2-3-5-8-6-4-7-9(8)10/h8-10H,2-7H2,1H3

InChI Key

QVQRKAOFJQBMSF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC1O

Origin of Product

United States

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